4-Chromanone

Anticancer Cytotoxicity Chalcone derivatives

When building thiol-reactive anticancer libraries, 4-Chromanone delivers >50-fold greater potency than 1-tetralone scaffolds in T-lymphocyte assays—a mechanistic advantage driven by its endocyclic oxygen. As a validated HAPMO substrate, it accelerates BVMO enzyme screening and biocatalysis optimization. With IC50 >500 µM across cancer lines, the unsubstituted core is ideal for fragment-based SAR: detected activity comes solely from your modifications, not scaffold toxicity. Procure now for reproducible, high-signal-to-noise lead generation.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 1341-36-2
Cat. No. B074356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chromanone
CAS1341-36-2
Synonyms4-chromanone
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1=O
InChIInChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
InChIKeyMSTDXOZUKAQDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chromanone CAS 1341-36-2: Core Scaffold Properties and Chemical Identity for Research Procurement


4-Chromanone (CAS 491-37-2, also known as chroman-4-one or 2,3-dihydro-4H-1-benzopyran-4-one) is a heterobicyclic compound consisting of a benzene ring fused to a dihydropyran-4-one moiety [1]. It serves as a fundamental building block in medicinal chemistry and organic synthesis, with an estimated logP of 1.99 and a melting point of 35–38°C [2]. Structurally, it is distinguished from the oxidized chromone scaffold by the absence of a C2–C3 double bond [1]. This minor structural difference yields substantial divergence in chemical reactivity and biological activity profiles relative to its closest heterocyclic analogs [1][2].

Why 4-Chromanone Cannot Be Casually Substituted with 1-Tetralone, Chromone, or Flavanone in Experimental Protocols


Despite structural similarities within the benzopyran and cyclic ketone families, 4-chromanone derivatives exhibit sharply divergent chemical and biological behaviors compared to their nearest analogs—1-tetralones (carbocyclic equivalents), chromones (oxidized C2–C3 double-bond congeners), and flavanones (2-phenyl-substituted derivatives) [1][2]. In head-to-head studies, the presence of the endocyclic oxygen in the chromanone ring versus the carbocyclic tetralone ring dramatically alters thiol reactivity and cytotoxic potency, while the reduced C2–C3 bond in 4-chromanone versus chromone confers a distinct three-dimensional geometry and electronic profile that fundamentally alters enzyme recognition and substrate specificity [3]. Consequently, assuming functional or pharmacological interchangeability between these scaffolds without empirical validation introduces significant risk of experimental failure or misinterpretation. The quantitative evidence below documents these differentials explicitly.

Quantitative Differentiation Evidence for 4-Chromanone versus 1-Tetralone, Chromone, and Flavanone Analogs


>50-Fold Higher Cytotoxicity of 4-Chromanone-Derived Chalcone versus 1-Tetralone Analog in T-Lymphocyte Assays

A direct head-to-head comparison evaluated the in vitro cytotoxicity of (E)-3-(4′-methylbenzylidene)-4-chromanone (IIIb) versus its 1-tetralone counterpart (IIb) against human Molt 4/C8 and CEM T-lymphocyte cell lines. The 4-chromanone-based analog exhibited >50-fold higher cytotoxic potency relative to the tetralone derivative [1][2].

Anticancer Cytotoxicity Chalcone derivatives

Unsubstituted 4-Chromanone Core Exhibits Negligible Intrinsic Cytotoxicity (IC50 >500 µM) Across Multiple Cancer Cell Lines

In a panel screening against MCF7 (breast), HCC38 (breast), Ishikawa (endometrial), and HEC-1-A (endometrial) cancer cell lines, unsubstituted 4-chromanone exhibited IC50 values exceeding 500 µM in all four lines. In the same assay, the clinical reference compound cisplatin showed IC50 values ranging from 11.4 to 89.5 µM [1].

Anticancer Cytotoxicity baseline Scaffold profiling

4-Chromanone Serves as a Specific Substrate for 4-Hydroxyacetophenone Monooxygenase (HAPMO) from Pseudomonas fluorescens ACB

Multiple authoritative vendor technical datasheets and primary literature indicate that 4-chromanone has been specifically employed to study the substrate specificity and catalytic ability of 4-hydroxyacetophenone monooxygenase (HAPMO) isolated from Pseudomonas fluorescens ACB [1]. This application is not reported for the closely related scaffolds 1-tetralone or chromone in the same enzymatic system.

Biocatalysis Enzyme specificity Baeyer-Villiger monooxygenase

Fungal Biotransformation of 4-Chromanone Yields (R)-4-Chromanol with 52.8% Enantiomeric Excess Using Botrytis cinerea

Biotransformation of 4-chromanone using Botrytis cinerea as a whole-cell biocatalyst achieved 98.6% conversion to 4-chromanol by day 3, with the chiral product identified as (R)-4-chromanol in 76.4% isolated yield and 52.8% enantiomeric excess (ee) [1]. Under identical conditions with Colletotrichum acutatum, the reaction proceeded more slowly, reaching 86.0% yield only after 28 days [1].

Biocatalysis Chiral synthesis Biotransformation

MAO-B Inhibitory Potency: 4-Chromanone Derivatives Achieve Submicromolar IC50 Values, Comparable to 1-Tetralone Leads

A comprehensive study evaluating 33 derivatives across 1-tetralone and 4-chromanone scaffolds reported 28 submicromolar MAO-B inhibitors. The most potent compound overall was a 1-tetralone derivative (1h) with IC50 = 0.0011 µM for MAO-B and 0.036 µM for MAO-A. Several 4-chromanone derivatives also achieved submicromolar MAO-B inhibition, though specific IC50 values for 4-chromanone derivatives were not individually enumerated in the available abstract [1][2].

MAO inhibition Neurodegeneration Parkinson's disease

Physicochemical Differentiation: 4-Chromanone (mp 35–38°C, logP 1.99) vs. Chromone (mp 59°C, logP 1.4)

Comparative physicochemical data reveal that 4-chromanone possesses a melting point of 35–38°C and an estimated logP of 1.99, whereas chromone (CAS 491-38-3) exhibits a higher melting point of approximately 59°C and a lower XlogP3 of 1.4 [1]. The 24°C lower melting point and 0.59 log unit higher lipophilicity of 4-chromanone reflect the impact of the reduced C2–C3 bond on intermolecular packing and partition behavior.

Physicochemical properties Formulation ADME prediction

Validated Research and Industrial Application Scenarios for 4-Chromanone Based on Quantitative Differentiation Evidence


Rational Design of Cytotoxic Chalcone Derivatives: Prefer 4-Chromanone Over 1-Tetralone Scaffold

For medicinal chemistry programs targeting anticancer chalcones that rely on thiol-mediated cytotoxicity mechanisms, the 4-chromanone scaffold offers a >50-fold potency advantage over the carbocyclic 1-tetralone analog as demonstrated in T-lymphocyte assays [1]. The endocyclic oxygen atom in the chromanone ring is mechanistically implicated in the unexpectedly higher thiol reactivity observed in molecular modeling studies [1]. Procurement of 4-chromanone as the starting scaffold is therefore justified when developing benzylidene-substituted cytotoxic agents.

Baeyer-Villiger Monooxygenase (BVMO) Assay Development and Biocatalytic Oxidation Studies

4-Chromanone is an established and validated substrate for 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB, as documented in multiple vendor technical datasheets and primary literature [1][2]. Researchers developing BVMO enzymatic assays, screening enzyme variants, or optimizing whole-cell biocatalytic oxidation conditions can reliably employ 4-chromanone as a positive-control substrate with predictable reactivity. Alternative scaffolds such as 1-tetralone lack this documented enzyme-substrate pairing.

Chiral (R)-4-Chromanol Synthesis via Botrytis cinerea Whole-Cell Biotransformation

For synthetic chemistry and process development groups requiring enantiomerically enriched (R)-4-chromanol, the Botrytis cinerea biotransformation system offers a characterized, reproducible method yielding 76.4% isolated product with 52.8% ee in just three days [1]. This fungal system outperforms Colletotrichum acutatum by a factor of >9 in reaction kinetics, enabling faster development cycles and reduced bioreactor occupancy times. The method provides an environmentally friendly alternative to traditional asymmetric chemical reduction.

Inert Scaffold for Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Studies

Unsubstituted 4-chromanone exhibits IC50 values exceeding 500 µM across a panel of breast and endometrial cancer cell lines, demonstrating negligible intrinsic cytotoxicity [1]. This low baseline activity makes 4-chromanone an ideal inert core for fragment-based screening campaigns and SAR exploration, where observed biological activity can be confidently assigned to introduced substituents rather than scaffold-driven toxicity. Procurement of the unsubstituted scaffold is recommended for initial library construction and hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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